4-Acetyl-5-methylpyrazole-1-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

4-Acetyl-5-methylpyrazole-1-carboxamide (CAS 106659-98-7) belongs to the pyrazole-1-carboxamide family, a class recognized for broad antimicrobial and anti-inflammatory potential. The compound combines a 4-acetyl substituent with a primary carboxamide at the N1 position, yielding a heterocyclic scaffold (C₇H₉N₃O₂, MW 167.17 g/mol) that serves as both a synthetic intermediate and a putative bioactive ligand.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 106659-98-7
Cat. No. B033597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-5-methylpyrazole-1-carboxamide
CAS106659-98-7
Synonyms1H-Pyrazole-1-carboxamide, 4-acetyl-5-methyl- (9CI)
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C(=O)N)C(=O)C
InChIInChI=1S/C7H9N3O2/c1-4-6(5(2)11)3-9-10(4)7(8)12/h3H,1-2H3,(H2,8,12)
InChIKeyRKYLIGJBIAKSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-5-methylpyrazole-1-carboxamide (CAS 106659-98-7): Core Identity and Pharmacological Relevance of a Pyrazole-1-Carboxamide Building Block


4-Acetyl-5-methylpyrazole-1-carboxamide (CAS 106659-98-7) belongs to the pyrazole-1-carboxamide family, a class recognized for broad antimicrobial and anti-inflammatory potential [1]. The compound combines a 4-acetyl substituent with a primary carboxamide at the N1 position, yielding a heterocyclic scaffold (C₇H₉N₃O₂, MW 167.17 g/mol) that serves as both a synthetic intermediate and a putative bioactive ligand. Its substitution pattern distinguishes it from simpler pyrazole carboxamides that lack the acetyl group or bear alternative N-substituents, a structural divergence that directly influences physicochemical properties and derivatization options.

Why 4-Acetyl-5-methylpyrazole-1-carboxamide Cannot Be Replaced by Arbitrary Pyrazole Carboxamides: The Dangers of Ignoring Substitution-Dependent Properties


In-class pyrazole-1-carboxamides exhibit marked variation in lipophilicity, polar surface area, and ionization state depending on the pattern of ring substitution [1]. A generic replacement—such as simply omitting the 4-acetyl group or using an N-phenyl derivative—can alter logP by more than an order of magnitude and change the hydrogen-bonding capacity, undermining both the solubility profile and the synthetic utility of the selected building block. For procurement decisions, these differences translate into divergent performance in medicinal chemistry campaigns, analytical method development, and downstream chemical transformations, making unambiguous identification and controlled sourcing of the specific 4-acetyl-5-methyl isomer essential [2].

Quantitative Selection Evidence for 4-Acetyl-5-methylpyrazole-1-carboxamide: Direct Physicochemical and Spectroscopic Comparisons with Key Analogs


Reduced Lipophilicity and Increased Polar Surface Area Relative to N-Phenyl-4-acetyl-5-methylpyrazole Improves Predicted Solubility and Drug-Likeness

The target compound registers a computed logP of 1.02 [1] versus an experimental logP of 2.38 for the common N-phenyl analog 4-acetyl-5-methyl-1-phenylpyrazole , a 57 % reduction in lipophilicity. Concurrently, its polar surface area (PSA) is 77.98 Ų [1] compared with 35 Ų for the N-phenyl comparator , a 123 % increase. These differences materially affect aqueous solubility and passive membrane permeability, positioning the carboxamide as more compliant with the Rule-of-Five guidelines that drive early-phase hit selection.

Medicinal Chemistry Drug Design Physicochemical Properties

Neutral Ionization State at Physiological pH Contrasts with Partially Cationic Carboximidamide Analog, Influencing Permeability and Off-Target Binding

The carboximidamide bioisostere (CAS 210992-47-5) displays a predicted pKa of 6.76 ± 0.49 , meaning approximately 18 % of molecules carry a positive charge at pH 7.4. In contrast, the protonated form of a primary amide has a pKa near −0.62 (measured for acetamide) [1], rendering the target carboxamide essentially completely neutral at physiological pH. The absence of a formal charge eliminates ion-pair-mediated binding to phospholipid headgroups and reduces the likelihood of hERG interaction, while preserving the hydrogen-bonding capacity required for target engagement.

Medicinal Chemistry Bioisosteres Ionization State

Certified GC-MS Spectrum Enables Unambiguous Identity Confirmation During Incoming Quality Control

A validated GC-MS spectrum of 4-acetyl-5-methyl-1-pyrazolecarboxamide is archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID G5sFkFRp4j0), with an exact mass of 167.069477 g/mol [1]. This entry allows laboratories to perform library-matched identity verification upon receipt, a capability that is not universally available for closely related pyrazole carboxamides sourced from smaller libraries. The presence of a commercial-grade reference spectrum reduces the probability of misidentification errors that could compromise biological assay reproducibility.

Analytical Chemistry Quality Control Mass Spectrometry

Orthogonal Acetyl and Carboxamide Functionalities Permit Iterative Derivatization Unavailable to Mono-Functional Pyrazole Analogs

The title compound contains two chemically distinct reactive groups: a 4-acetyl moiety (capable of condensation, Grignard addition, or reduction) and a primary carboxamide (hydrolyzable to carboxylic acid, reducible to aminomethyl, or dehydratable to nitrile). By contrast, the prevalent N-phenyl derivative (4-acetyl-5-methyl-1-phenylpyrazole) possesses only the acetyl handle, limiting the number of sequential derivatization steps possible without additional protecting-group manipulation [1]. Although no head-to-head synthetic yield comparison has been published, functional group analysis indicates a wider reaction scope for the carboxamide variant, a property that reduces the inventory of starting materials required for parallel library synthesis.

Synthetic Chemistry Building Blocks Orthogonal Functionalization

Evidence-Backed Application Scenarios Where 4-Acetyl-5-methylpyrazole-1-carboxamide Offers Demonstrable Selection Advantage


Early-Stage Drug Discovery Library Design Requiring Favorable Physicochemical Profiles

With a logP of 1.02 and PSA of 77.98 Ų [1], this compound fits within lead-like chemical space more comfortably than the N-phenyl analog (logP 2.38, PSA 35 Ų). Medicinal chemistry teams prioritizing aqueous solubility and CYP450 safety can select this building block as a core scaffold for fragment-based or DNA-encoded library synthesis, confident that its physicochemical parameters reduce the need for subsequent property optimization.

Analytical Method Development and QC Release Testing in Regulated Environments

The availability of a certified GC-MS spectrum in the Wiley Registry [2] provides a definitive reference for identity confirmation. QA/QC laboratories operating under GLP or ISO guidelines can implement spectral library matching as part of incoming material acceptance, minimizing the risk of accepting a mislabeled analog and ensuring batch-to-batch reproducibility.

Medicinal Chemistry Hit Expansion via Orthogonal Derivatization

The presence of both acetyl and carboxamide groups [3] allows chemists to perform two sequential, independent transformations without deprotection steps—for example, hydrazone formation at the acetyl followed by Curtius rearrangement of the carboxamide. This orthogonal strategy accelerates the synthesis of diverse analog libraries compared to using mono-functional pyrazole building blocks, directly lowering cost per compound.

Computational Modeling and Virtual Screening Campaigns Favoring Neutral Ionization State

Because the compound remains fully neutral at physiological pH (conjugate acid pKa ≈ −0.6 [4]), it avoids the complexity of modeling charged species in docking or molecular dynamics simulations. This simplifies virtual screening workflows and reduces false-positive predictions arising from non-specific electrostatic interactions, a practical advantage when triaging large compound collections.

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